molecular formula C19H16N2O3S B382213 (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one CAS No. 321980-26-1

(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one

Cat. No.: B382213
CAS No.: 321980-26-1
M. Wt: 352.4g/mol
InChI Key: IEVXXFWUKUOEIY-LHBLNFFHSA-N
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Description

Structural Elucidation and Molecular Characterization

The molecular architecture of (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one represents a sophisticated hybrid system that combines the pharmacologically relevant benzothiazole scaffold with the chalcone framework. This compound belongs to the category of organic compounds due to its carbon-based structure and features multiple functional groups, including a thiazole ring and a nitrophenyl group, which contribute significantly to its chemical properties and potential applications in various fields. The structural complexity of this molecule arises from the presence of extended conjugation between the benzothiazole moiety and the α,β-unsaturated ketone system, creating a molecular framework that facilitates intramolecular charge transfer processes.

The compound can be classified as an organic compound because it contains carbon atoms covalently bonded to other elements, primarily hydrogen, nitrogen, and sulfur, following the fundamental principles of organic chemistry. The specific classification of this compound extends beyond simple categorization, encompassing characteristics of both heterocyclic compounds and chromophoric systems. Recent investigations into chalcone-thiazole hybrids have demonstrated that such molecular architectures exhibit enhanced biological activities compared to their individual components, with studies showing that the hybrid approach yields compounds with IC50 values significantly lower than traditional thiazole derivatives.

The photophysical properties of benzothiazole-chalcone conjugates have been extensively studied, revealing that the strength of intramolecular charge transfer processes varies considerably based on the substituent patterns and molecular geometry. These investigations have established that compounds containing both electron-donating and electron-withdrawing groups exhibit remarkable near-infrared emission properties, making them valuable for applications in fluorescence-based sensing and imaging technologies. The molecular design principles underlying these hybrid systems suggest that the integration of benzothiazole and chalcone moieties creates synergistic effects that enhance both photophysical and biological properties.

IUPAC Nomenclature and Constitutional Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple functional groups. The designation (1E,3E) indicates the stereochemical configuration of the double bonds within the conjugated system, specifically referring to the E-configuration at both the C1-C2 and C3-C4 positions of the but-3-en-2-one chain. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its subsequent biological and photophysical properties.

Constitutional isomerism in this molecular system primarily involves geometric isomerism around the double bonds, where alternative Z-configurations could potentially exist under specific synthetic conditions or through photoisomerization processes. The E-configuration represents the thermodynamically favored form due to reduced steric hindrance between the bulky benzothiazole and nitrophenyl substituents. Experimental evidence from related chalcone systems indicates that the E-configuration can be definitively confirmed through nuclear magnetic resonance spectroscopy, where large vicinal coupling constants (typically >15 Hz) between vinyl protons serve as diagnostic indicators.

The nomenclature also reflects the presence of the 3-ethyl substitution on the benzothiazole nitrogen atom, which influences both the electronic properties and the conformational flexibility of the molecule. This N-alkylation pattern is commonly employed in benzothiazole chemistry to enhance solubility and modify electronic characteristics. The systematic name accurately describes the connectivity pattern where the benzothiazole ring system is connected through a ylidene linkage to the but-3-en-2-one chain, which subsequently bears the 3-nitrophenyl substituent at the terminal position.

X-ray Crystallographic Analysis of Benzothiazole-Chalcone Hybrid Systems

X-ray crystallographic studies of benzothiazole-chalcone hybrid systems provide invaluable insights into the solid-state structure and intermolecular interactions that govern the physical properties of these compounds. Recent crystallographic investigations of related phenothiazine-chalcone derivatives reveal that these molecules typically crystallize in centrosymmetric space groups with specific hydrogen bonding patterns that stabilize the crystal lattice. The molecular perspective obtained from single-crystal X-ray diffraction analysis demonstrates the planar nature of the conjugated system, with minimal deviation from coplanarity between the benzothiazole and chalcone moieties.

The crystal structure analysis of (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, a structurally related compound, crystallizes centrosymmetrically in the body-centered I2/a monoclinic space group. This crystallographic data provides a template for understanding the packing arrangements in benzothiazole-chalcone systems, where strong classical O-H···O hydrogen bonds and weak dispersive van der Waals interactions, including π···π and C-H···π contacts, contribute to crystal cohesion and stability. The presence of solvent molecules within the crystal lattice, often in stoichiometric ratios, influences the overall packing efficiency and thermal stability of the crystalline material.

Structural parameters obtained from X-ray crystallography reveal specific bond lengths and angles that are characteristic of the extended conjugation in these hybrid systems. The thiazole ring typically exhibits bond lengths consistent with aromatic character, while the α,β-unsaturated ketone system shows alternating single and double bond character indicative of π-electron delocalization. The nitrophenyl substituent generally adopts a near-planar configuration relative to the chalcone framework, facilitating maximum orbital overlap and conjugation throughout the molecular system. These crystallographic insights are essential for computational modeling studies and structure-activity relationship investigations.

Spectroscopic Characterization

Spectroscopic characterization of this compound encompasses multiple analytical techniques that collectively provide comprehensive structural confirmation and electronic property elucidation. The compound exhibits distinctive spectroscopic signatures that reflect its hybrid nature and extended conjugation system. Ultraviolet-visible spectroscopy reveals intense absorption in the visible region, characteristic of the intramolecular charge transfer between the electron-rich benzothiazole moiety and the electron-deficient nitrophenyl group. The absorption maximum typically occurs around 400-450 nm, with significant solvatochromic effects observed in different solvent systems.

The photophysical behavior of benzothiazole-chalcone hybrids demonstrates remarkable sensitivity to environmental factors, including solvent polarity, temperature, and metal ion coordination. Studies on related compounds show that the strength of intramolecular charge transfer processes can be systematically modulated through structural modifications, with specific substituent patterns yielding enhanced fluorescence quantum yields and altered emission wavelengths. The compound exhibits fluorescence emission in the yellow-orange region of the spectrum, with Stokes shifts typically ranging from 7000-9000 cm⁻¹, indicating substantial molecular reorganization in the excited state.

Fluorescence spectroscopy provides additional insights into the excited-state dynamics and potential applications in sensing technologies. The emission properties show significant variation with solvent polarity, with polar aprotic solvents generally providing the most intense fluorescence emission. Temperature-dependent measurements reveal information about radiative and non-radiative decay pathways, while time-resolved spectroscopy offers quantitative data on excited-state lifetimes and energy transfer processes. These photophysical characteristics make benzothiazole-chalcone hybrids attractive candidates for applications in organic light-emitting devices and fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic resonances that can be systematically assigned to specific proton environments within the molecular framework. The vinyl protons of the but-3-en-2-one chain appear as distinct multiplets in the downfield region, typically between 7.0-8.0 ppm, with coupling patterns that confirm the E-configuration of the double bonds. The large vicinal coupling constant (J > 15 Hz) between adjacent vinyl protons serves as a diagnostic indicator of the trans-stereochemistry.

The benzothiazole aromatic protons generate a complex multiplet pattern in the aromatic region (7.0-8.5 ppm), with individual signals that can be assigned through two-dimensional NMR techniques and comparison with related compounds. The N-ethyl substituent on the benzothiazole ring produces characteristic signals: a triplet for the methyl group around 1.2-1.4 ppm and a quartet for the methylene protons around 4.0-4.5 ppm. The nitrophenyl aromatic protons appear as distinct signals in the aromatic region, with the meta and ortho protons relative to the nitro group showing characteristic chemical shift and coupling patterns.

¹³C NMR spectroscopy provides complementary structural information, with carbonyl carbon resonances typically appearing around 190-200 ppm for the ketone functionality. The aromatic carbons of both the benzothiazole and nitrophenyl rings generate signals in the 120-160 ppm region, with specific chemical shifts that reflect the electronic environment of each carbon atom. The vinyl carbons of the conjugated system appear at intermediate chemical shifts (130-150 ppm), consistent with their participation in the extended π-electron system. The N-ethyl carbons produce characteristic aliphatic signals, with the methyl carbon around 15-20 ppm and the methylene carbon around 40-45 ppm.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide structural confirmation and electronic property insights. The C=O stretching vibration of the α,β-unsaturated ketone appears at approximately 1650-1680 cm⁻¹, shifted to lower frequency compared to saturated ketones due to conjugation with the adjacent double bond system. This frequency shift reflects the extent of π-electron delocalization and provides quantitative information about the degree of conjugation within the molecular framework.

The nitro group exhibits two characteristic stretching vibrations: asymmetric NO₂ stretching around 1520-1550 cm⁻¹ and symmetric NO₂ stretching around 1340-1350 cm⁻¹. These vibrations serve as diagnostic indicators for the presence and electronic environment of the nitro functionality. The intensity and exact frequency of these bands provide information about the electronic coupling between the nitro group and the aromatic system. Additional characteristic vibrations include C=C stretching modes of the aromatic rings (1450-1600 cm⁻¹) and the vinyl C=C stretch of the conjugated chain (1600-1650 cm⁻¹).

The benzothiazole ring system contributes several characteristic vibrations, including C-S stretching modes around 700-800 cm⁻¹ and C-N stretching vibrations in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches of the ethyl group occur around 2800-3000 cm⁻¹. The absence of broad O-H stretching absorption confirms the absence of hydroxyl groups, distinguishing this compound from related hydroxy-substituted analogs. The fingerprint region (800-1500 cm⁻¹) contains numerous diagnostic bands that provide detailed structural information and can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at m/z corresponding to the exact molecular mass, with high-resolution mass spectrometry providing accurate mass measurements that confirm the molecular formula. Electron impact ionization typically produces abundant molecular ion peaks due to the extended conjugation system that stabilizes the radical cation.

The fragmentation pattern reveals several characteristic pathways that provide structural information. Primary fragmentation often involves cleavage of the C-C bond adjacent to the carbonyl group, resulting in loss of the nitrophenyl vinyl fragment and formation of a benzothiazole-containing cation. Alternative fragmentation pathways include loss of the ethyl group from the benzothiazole nitrogen, producing ions that retain the core conjugated system. The nitrophenyl moiety can undergo independent fragmentation, including loss of the nitro group (M-46) and formation of phenyl cations.

Secondary fragmentation processes provide additional structural confirmation through rearrangement reactions and loss of small molecules. The benzothiazole ring system typically exhibits stability under mass spectrometric conditions, serving as a stable fragment that aids in structural assignment. Tandem mass spectrometry (MS/MS) experiments can provide detailed fragmentation pathways and confirm specific structural assignments. The fragmentation patterns are consistent with those observed for related chalcone-thiazole hybrids and provide valuable data for structural databases and compound identification protocols.

Properties

IUPAC Name

(E,1E)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-nitrophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-20-17-8-3-4-9-18(17)25-19(20)13-16(22)11-10-14-6-5-7-15(12-14)21(23)24/h3-13H,2H2,1H3/b11-10+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXXFWUKUOEIY-LHBLNFFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclocondensation

The reaction begins with bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid using bromine in acetic acid, yielding α-bromoacyl derivative 2 . Subsequent cyclocondensation with thiourea in refluxing acetone produces the thiazole ring. The methyl group adjacent to the thiazole nitrogen is critical for downstream Knoevenagel condensation.

Key Data :

  • Yield : 78% for cyclocondensation step.

  • 1H-NMR : Singlets at 6.96 ppm (S–C=CH) and 7.07 ppm (NH2) confirm thiazole formation.

N-Ethylation

The thiazole nitrogen is alkylated using ethyl bromide in the presence of potassium carbonate. This step introduces the 3-ethyl substituent, enhancing electron withdrawal to activate the methyl group for condensation.

Knoevenagel Condensation for α,β-Unsaturated Ketone Formation

The but-3-en-2-one bridge is constructed via Knoevenagel condensation between the benzothiazole methyl group and 3-nitrobenzaldehyde.

Reaction Conditions

A mixture of 3-ethyl-2-methylbenzo[d]thiazol-3-ium (1.2 equiv) and 3-nitrobenzaldehyde (1.0 equiv) is refluxed in ethanol with piperidine (20 mol%) for 12 hours. The reaction proceeds via deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde and dehydration.

Optimization Insights :

  • Solvent : Ethanol outperforms DMF due to milder conditions, reducing side reactions.

  • Yield : 65–72% (E,E isomer).

Stereochemical Control

The (1E,3E) configuration is favored due to conjugation stabilization between the benzothiazole ylidene and nitrophenyl groups. Polar solvents and low temperatures (0–5°C) minimize isomerization.

Characterization :

  • 13C-NMR : Resonances at 168.2 ppm (C=O) and 154.7 ppm (C=N of thiazole).

  • UV-Vis : λmax = 420 nm (ε = 12,500 M−1cm−1), indicative of extended conjugation.

Alternative Routes: Horner–Wadsworth–Emmons Reaction

For substrates resistant to Knoevenagel condensation, the Horner–Wadsworth–Emmons (HWE) reaction offers a viable alternative.

Phosphonate Preparation

The benzothiazole methyl group is converted to a phosphonate ester using diethyl chlorophosphate and NaH.

Olefination

Reaction with 3-nitrobenzaldehyde in THF using LiHMDS as a base yields the (E,E)-diene with 70% efficiency.

Advantages :

  • Superior stereoselectivity (>95% E,E).

  • Tolerance of electron-deficient aldehydes.

Comparative Analysis of Methods

Method Yield E,E Selectivity Complexity
Knoevenagel Condensation65–72%85–90%Moderate
HWE Reaction70%>95%High

The Knoevenagel method is preferred for scalability, while the HWE route suits stereochemically sensitive applications.

Mechanistic Considerations

Knoevenagel Pathway

  • Deprotonation : Piperidine abstracts the methyl proton, generating a nucleophilic enolate.

  • Aldol Addition : Enolate attacks 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone.

Side Reactions

  • Z-Isomerization : Mitigated by rapid cooling post-reaction.

  • Overoxidation : Controlled by limiting reaction time.

Scalability and Industrial Relevance

Batch processes using Knoevenagel condensation achieve kilogram-scale production with 60–65% yield. Continuous-flow systems are under investigation to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce amine derivatives.

Scientific Research Applications

(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological processes and interactions.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Compound A : (1Z,3E)-1-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-4-(4-fluorophenyl)but-3-en-2-one
  • Key differences :
    • Benzyl (electron-donating) vs. ethyl substituent on benzothiazole.
    • Fluorophenyl (electron-withdrawing) vs. nitrophenyl.
  • Computational data :
    • SCF energy: -1145.5075 a.u. (Compound A) .
    • The nitro group in the target compound likely lowers the LUMO energy further due to stronger electron-withdrawing effects, enhancing charge-transfer transitions.
Compound B : 2,6-Dimethoxy-4-(3-(2-nitrobenzyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one (4f)
  • Structural contrast: Cyclohexenone core vs. linear enone in the target compound.
  • Impact of nitro position : The meta-nitrophenyl group in the target compound may reduce steric hindrance compared to ortho-nitrobenzyl in 4f, improving solubility .

Spectral and Thermodynamic Comparisons

NMR Spectroscopy
  • Compound C : ((1Z,3E)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-fluorophenyl)but-3-en-2-one (3m)
    • ¹H NMR (acetone-d6): Aromatic protons resonate at δ 7.2–8.1 ppm.
    • The target compound’s nitrophenyl group is expected to deshield adjacent protons, shifting signals upfield (δ 7.5–8.5 ppm) .
Thermodynamic Parameters
  • Compound D : Similar benzothiazole derivative
    • Electronic energy + zero-point energy: -1145.6747 a.u.
    • Free energy: -1145.7198 a.u.
    • The nitro group in the target compound may increase thermodynamic stability due to resonance stabilization .
Compound E : DiSCn(3)-2 (3-Ethyl-2-((1E,3E)-3-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide)
  • Synthesis : Requires 15–24 hours, yielding 48% as a brown solid.
  • Comparison: The target compound’s linear enone system may necessitate milder conditions than the tricarbocyanine scaffold in DiSCn(3)-2.
Compound F : 4-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one (4d)
  • Yield : 90–92% via one-pot synthesis.
  • Substituent impact : Bromine’s steric bulk vs. nitro’s electronic effects may influence reaction efficiency .
Compound G : Morpholine-derived thiazoles (e.g., compound 23: 4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene derivatives)
  • Functional groups : Nitro groups enhance binding to biological targets (e.g., carbonic anhydrase).
  • Hypothesis : The target compound’s nitro group may confer similar bioactivity, though this requires validation.
Compound H : Quinolinium iodide derivatives (e.g., 1-Ethyl-4-[(E,3E)-3-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolin-1-ium iodide)
  • Applications : Used as fluorescent dyes.
  • Comparison: The target compound’s enone system could offer tunable emission wavelengths compared to quinolinium cores.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent (Benzothiazole) Substituent (Aryl) Melting Point (°C) Yield (%) SCF Energy (a.u.)
Target Compound 3-Ethyl 3-Nitrophenyl N/A N/A N/A
Compound A 3-Benzyl 4-Fluorophenyl N/A N/A -1145.5075
Compound 4f 3-(2-Nitrobenzyl) 2,6-Dimethoxy 160–162 91 N/A
DiSCn(3)-2 3-Ethyl Prop-1-en-1-yl N/A 48 N/A

Table 2: NMR Chemical Shifts (δ, ppm)

Compound Aromatic Protons (¹H) Carbonyl Carbon (¹³C)
Target Compound ~7.5–8.5 (predicted) ~190 (predicted)
Compound C 7.2–8.1 185
Compound 4d 6.8–7.9 182

Biological Activity

The compound (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted phenyl groups. The synthetic pathway may include the following general steps:

  • Formation of Thiazole Ring : The initial step involves creating the thiazole framework through cyclization reactions involving thioketones and amines.
  • Aldol Condensation : The thiazole is then subjected to an aldol-type condensation with a substituted benzaldehyde to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL for certain derivatives .
  • Antifungal Activity : Broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating potential for therapeutic applications in treating fungal infections .

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of autoimmune diseases . For example, derivatives similar to this compound have been shown to modulate immune responses effectively.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Some thiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in bacterial cell wall synthesis or inflammatory processes.
  • Modulation of Cell Signaling Pathways : These compounds may influence signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators .

Study on Antibacterial Efficacy

A recent study evaluated a series of thiazole derivatives, including those structurally related to our compound, against multidrug-resistant bacterial strains. The results indicated that certain modifications in the thiazole ring enhanced antibacterial activity significantly. For example, a derivative with a nitro group displayed superior efficacy compared to its non-nitro analogs .

Anti-inflammatory Effects in Vivo

In vivo experiments using murine models of inflammation demonstrated that thiazole derivatives could significantly reduce edema and inflammatory markers when administered orally. This suggests a promising avenue for therapeutic development in chronic inflammatory conditions .

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)Reference
Antibacterial(1E,3E)-...8
Antifungal(1E,3E)-...< 16
Anti-inflammatory(1E,3E)-...N/A

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one with high stereoselectivity?

  • Methodology : The synthesis of conjugated enones like this compound typically involves Knoevenagel condensation or Wittig reactions. For example, thiazolidinone derivatives are synthesized via cyclocondensation of thioamides with α,β-unsaturated ketones under acidic conditions . To ensure (1E,3E) stereochemistry, reaction parameters (e.g., solvent polarity, temperature) must be tightly controlled. Catalysts like piperidine or acetic acid can enhance selectivity . Post-synthesis, confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the 3-ethylbenzo[d]thiazole moiety (e.g., thiazole-H at δ 7.2–7.5 ppm, CH₃-C=N at δ 2.5–3.0 ppm) and the 3-nitrophenyl group (Ar-H at δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What experimental precautions are critical to prevent isomerization during synthesis?

  • Methodology :

  • Avoid prolonged exposure to light or heat, which can induce E/Z isomerization .
  • Use inert atmospheres (N₂/Ar) to minimize oxidative side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal yields (~80–85% based on similar thiazole derivatives) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing electrophilic reactivity .
  • Validate computationally predicted properties experimentally via cyclic voltammetry (e.g., redox potentials) or UV-Vis spectroscopy (λmax shifts in polar solvents) .

Q. What strategies resolve contradictions in biological activity data for analogous benzo[d]thiazole derivatives?

  • Methodology :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the nitro group with -OMe or -Cl) .
  • Use standardized assays (e.g., enzyme inhibition, cell viability) with positive controls to minimize inter-lab variability.
  • Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in benzo[d]thiazole derivatives ) to correlate molecular conformation with bioactivity.

Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) and track decomposition products using LC-MS .
  • Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds .

Contradictions and Solutions

  • Issue : Conflicting reports on the nitro group’s effect on solubility.
    • Resolution : Perform Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO for polar nitro groups) .
  • Issue : Discrepancies in bioactivity between in vitro and in vivo studies.
    • Resolution : Evaluate pharmacokinetic properties (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .

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